8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Overview
Description
8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.125928785 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Analogues
- Synthesis and Structural Analysis : Studies have explored the synthesis of various analogues of 8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. For instance, Medvedeva et al. (2015) investigated the oxidation reaction of substituted quinoline diones, leading to the synthesis of carboxylic acids as structural analogues of the natural antibiotic Helquinoline. The process involves the selective opening of the pyrrole-1,2-dione fragment, demonstrating the feasibility of synthesizing structurally complex derivatives (Medvedeva, Plaksina, & Shikhaliev, 2015).
Biochemical Synthesis and Properties
Efficient Synthesis Techniques : Medvedeva et al. (2018) developed an effective method for synthesizing substituted quinolines, which are structurally related to this compound. This approach utilized a three-component reaction in methanol, demonstrating the compound’s versatility in complex biochemical syntheses (Medvedeva, Kosheleva, Berdnikova, & Shikhaliev, 2018).
Protein Kinase Inhibition : A study by Novichikhina et al. (2020) synthesized hybrid compounds based on this compound, which showed inhibitory activity against protein kinases, suggesting potential applications in targeted therapies (Novichikhina, Shestakov, Potapov, Kosheleva, Shatalov, Verezhnikov, Vandyshev, Ledeneva, & Shikhaliev, 2020).
Application in Drug Synthesis
- Anticoagulant Activity : Compounds synthesized from this compound have been evaluated for their anticoagulant properties. Novichikhina et al. (2020) investigated new derivatives for their inhibitory activity against blood coagulation factors Xa and XIa, indicating its potential in the development of novel anticoagulant medications (Novichikhina, Skoptsova, Shestakov, Potapov, Kosheleva, Kozaderov, Ledenyova, Podoplelova, Panteleev, & Shikhaliev, 2020).
- Antibacterial Properties : Ishikawa et al. (1990) synthesized a series of pyrroloquinoline-5-carboxylic acids, showing potent antibacterial activity against gram-positive and gram-negative bacteria. This highlights the potential of derivatives in the treatment of systemic infections (Ishikawa, Uno, Miyamoto, Ueda, Tamaoka, Tominaga, & Nakagawa, 1990).
Novel Synthetic Applications
- Three-Component Synthesis : Zafari et al. (2020) demonstrated a one-pot, three-component reaction using this compound to generate novel spiro[4H-pyran-3,3′-oxindoles]. This represents an innovative approach in the synthesis of complex heterocyclic compounds (Zafari, Ebrahimi Saatluo, Rashidi, Baradarani, & Joule, 2020).
Potential Therapeutic Applications
- Histamine and Platelet Activating Factor Antagonism : Paris et al. (1995) synthesized pyrroloquinoline derivatives and evaluated them for their activities against histamine and platelet activating factor. These compounds demonstrated potential therapeutic application in treating asthma (Paris, Cottin, Demonchaux, Augert, Dupassieux, Lenoir, Peck, & Jasserand, 1995).
Properties
IUPAC Name |
6-ethyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-5-10-6-11-9(2)8-16(3,4)17-13(11)12(7-10)14(18)15(17)19/h6-8H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIWZEMRJDCUJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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